molecular formula C11H7F3N2O2 B120661 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 142818-01-7

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B120661
CAS No.: 142818-01-7
M. Wt: 256.18 g/mol
InChI Key: AUYRCXFCCKSUKX-UHFFFAOYSA-N
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Description

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group and the carboxylic acid functionality impart unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of phenylhydrazine with trifluoroacetic acid and ethyl acetoacetate under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the pyrazole nitrogen atoms.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-ol

Comparison: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its carboxylic acid functionality, which imparts different chemical reactivity and biological activity compared to its analogs. The presence of the trifluoromethyl group in all these compounds enhances their stability and lipophilicity, making them valuable in various applications .

Properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-16(15-9)7-4-2-1-3-5-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYRCXFCCKSUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566234
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142818-01-7
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.25 g, 4.4 mmol) and 1N aqueous sodium hydroxide solution (17.3 mL) in methanol (20 mL) was stirred at room temperature overnight. The reaction mixture was concentrated and acidified to pH ˜1 with 1N aqueous hydrochloric acid. The slurry was extracted with methylene chloride and the combined organic layers were washed with saturated sodium chloride and dried over sodium sulfate. Filtration and concentration gave 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (1 g, 89% yield) as an off-white solid, which was directly used in the next step without further purification. LCMS calcd for C11H7F3N2O2 (m/e) 256, obsd 255 (M−H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (160 mg, 0.56 mmol) and 1N aqueous sodium hydroxide solution (2.3 mL, 2.3 mmol) in methanol (10 mL) was stirred at room temperature overnight. The reaction mixture was acidified to pH˜2 with 1N aqueous hydrochloric acid and concentrated to give 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid as an off-white solid, which was directly used without further purification. LCMS calcd for C11H7F3N2O (m/e) 256, obsd 257 (M+H).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is the molecular formula and weight of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

A1: The molecular formula of this compound is C11H8F3N3O2 []. While the abstract doesn't explicitly state the molecular weight, it can be calculated from the molecular formula.

Q2: What are the key structural features of this compound as revealed by the study?

A2: The study reveals that the asymmetric unit of this compound contains two molecules. In each molecule, the phenyl ring and the pyrazole ring are not coplanar. The dihedral angles between these rings are 65.3° and 85.6° in the two molecules of the asymmetric unit []. The crystal structure also shows the formation of centrosymmetric dimers through O—H⋯O hydrogen bonds between the carboxyl groups of adjacent molecules [].

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